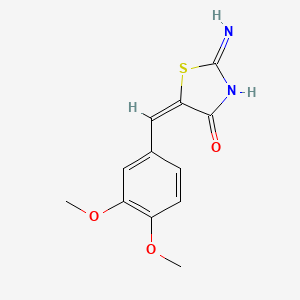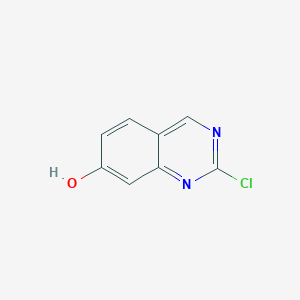
(E)-5-(3,4-Dimethoxybenzylidene)-2-iminothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
The synthesis of 2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through a condensation mechanism, forming the desired thiazolidinone structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes . In cancer cells, the compound may induce apoptosis by interacting with cellular signaling pathways that regulate cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one include other thiazolidinones and hydrazolyl derivatives. These compounds share similar structural features and biological activities but may differ in their potency and specificity. For example:
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid: This compound also exhibits antimicrobial and antioxidant properties.
(E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Known for its antioxidant activity, this compound is structurally similar but has different biological applications.
The uniqueness of 2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H12N2O3S |
|---|---|
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6+ |
Clé InChI |
UAAYANCJZUULAF-UXBLZVDNSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=N)S2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)











